6-Bromo-3-methylbenzo[c]isoxazole 6-Bromo-3-methylbenzo[c]isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18165711
InChI: InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)10-11-5/h2-4H,1H3
SMILES:
Molecular Formula: C8H6BrNO
Molecular Weight: 212.04 g/mol

6-Bromo-3-methylbenzo[c]isoxazole

CAS No.:

Cat. No.: VC18165711

Molecular Formula: C8H6BrNO

Molecular Weight: 212.04 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-methylbenzo[c]isoxazole -

Specification

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
IUPAC Name 6-bromo-3-methyl-2,1-benzoxazole
Standard InChI InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)10-11-5/h2-4H,1H3
Standard InChI Key OBTQBBXYPLLOHF-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC(=CC2=NO1)Br

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

6-Bromo-3-methylbenzo[d]isoxazole consists of a benzene ring fused to an isoxazole moiety, with substituents at the 3- and 6-positions:

  • Bromine atom at position 6.

  • Methyl group at position 3.

The benzo[d]isoxazole designation indicates that the oxygen and nitrogen atoms in the isoxazole ring are adjacent (positions 1 and 2), while the benzene ring is fused at positions 2 and 3 . This contrasts with benzo[c]isoxazole, where the heteroatoms are non-adjacent, highlighting the importance of correct nomenclature in distinguishing isomers.

Table 1: Structural Identifiers

PropertyValueSource
IUPAC Name6-bromo-3-methyl-1,2-benzoxazole
SMILESCC1=NOC2=C1C=CC(=C2)Br
InChI KeyLSPSVCJKVFCWHE-UHFFFAOYSA-N
Molecular FormulaC8H6BrNO\text{C}_8\text{H}_6\text{BrNO}

Physicochemical Properties

Thermal and Spectral Data

The compound’s melting point (42–44°C) and predicted boiling point (292.5°C) suggest moderate thermal stability . Its density (1.606g/cm31.606 \, \text{g/cm}^3) and acidic pKa\text{p}K_\text{a} (-2.11) reflect the electron-withdrawing effects of the bromine atom .

Table 2: Physical Properties

PropertyValueSource
Melting Point42–44°C (ethanol)
Boiling Point292.5±20.0°C (predicted)
Density1.606±0.06g/cm31.606 \pm 0.06 \, \text{g/cm}^3
pKa\text{p}K_\text{a}-2.11 ± 0.30 (predicted)

Mass Spectrometry Signatures

Collision cross-section (CCS) values for adducts, critical for mass spectrometry identification, are predicted as follows :

Table 3: Predicted CCS Values

Adductm/zm/zCCS (Ų)
[M+H]+211.97057135.8
[M+Na]+233.95251141.4
[M-H]-209.95601137.9

Synthetic Routes and Challenges

Metal-Free Strategies

While no literature directly describes this compound’s synthesis, analogous isoxazoles are typically synthesized via:

  • Cyclocondensation: Hydroxylamine derivatives reacting with diketones or alkynes .

  • Electrophilic Substitution: Bromination of preformed isoxazole rings.

Metal-free approaches, as reviewed by Das and Chanda , avoid toxic catalysts like Cu(I) or Ru(II), aligning with green chemistry principles. For example, a hypothetical route could involve:

  • Formation of the Isoxazole Core: Cyclization of a hydroxylamine with a propargyl alcohol derivative.

  • Bromination: Electrophilic aromatic substitution using Br2\text{Br}_2 or NBS\text{NBS}.

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